molecular formula C18H24N2O3 B2976328 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide CAS No. 941919-65-9

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide

カタログ番号 B2976328
CAS番号: 941919-65-9
分子量: 316.401
InChIキー: CEXSSWJVPIGFQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study focused on the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .

科学的研究の応用

Development and Mechanism of Action

Apixaban was identified as a novel inhibitor of the activated factor X (FXa), a key enzyme in the blood coagulation cascade. It is characterized by a high degree of potency and selectivity towards FXa, with more than 30,000-fold selectivity over other human coagulation proteases. Its mechanism involves a rapid onset of inhibition of FXa activity, both free and within the prothrombinase complex, thereby indirectly inhibiting platelet aggregation through reduced thrombin generation. This mechanism underscores its therapeutic potential in managing thromboembolic disorders without the excessive risk of bleeding associated with traditional anticoagulants (Wong, Pinto, & Zhang, 2011).

Role in Thromboembolic Disease Prevention

The efficacy of apixaban extends beyond its potent anticoagulant properties. Its development for the prevention and treatment of various thromboembolic diseases, including venous thromboembolism (VTE) and stroke in patients with atrial fibrillation, has been supported by its favorable pharmacokinetic profile. This includes good bioavailability, low clearance, a small volume of distribution, and a low potential for drug–drug interactions, making it a suitable candidate for long-term management of these conditions (Pinto et al., 2007).

Preclinical and Clinical Research Applications

In preclinical studies, apixaban demonstrated dose-dependent antithrombotic efficacy in animal models, which was achieved at doses that preserved hemostasis. Such studies have laid the groundwork for clinical trials, where apixaban's effectiveness in reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation has been confirmed. These findings highlight the compound's potential in improving clinical outcomes for patients at risk of thromboembolic events.

Summary

The research on N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide has significantly advanced our understanding of selective anticoagulation therapy. Its development as apixaban marks a significant achievement in the field of thrombosis research, offering a safer and more effective alternative for thromboembolic disease management. The detailed mechanism of action and its broad applicability in preventing and treating thromboembolic conditions underscore its value in scientific research and clinical application.

For more in-depth information on each aspect of apixaban's research applications, the following references provide a comprehensive overview:

特性

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXSSWJVPIGFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。